
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1,2-difluoro-1-phenylethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-difluoroethane and 4-methylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms or the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical transformations.
Comparación Con Compuestos Similares
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene can be compared with similar compounds such as:
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and applications.
1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene: Similar to the previous compound but with the chlorine atom in a different position, leading to different chemical properties.
Propiedades
Número CAS |
59888-09-4 |
|---|---|
Fórmula molecular |
C15H14F2 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-(1,2-difluoro-1-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H14F2/c1-12-7-9-14(10-8-12)15(17,11-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
VRESEFYAQVAZDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CF)(C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


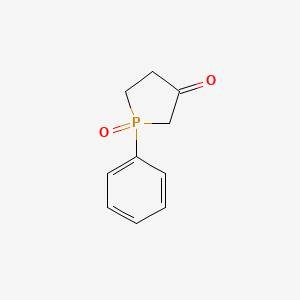
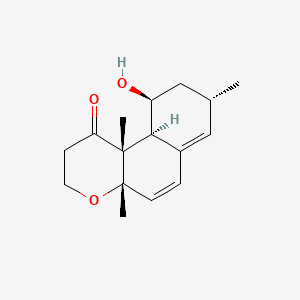
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
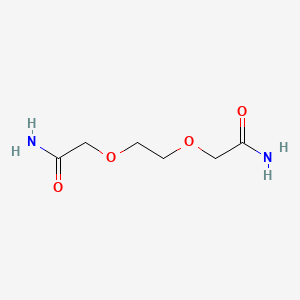
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)

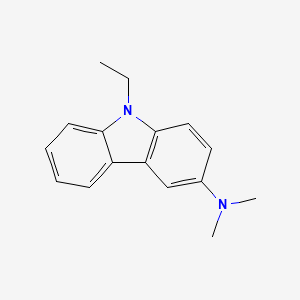
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
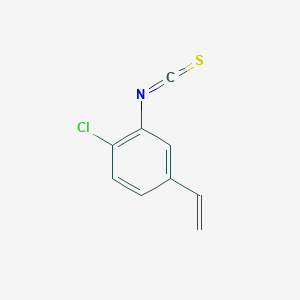
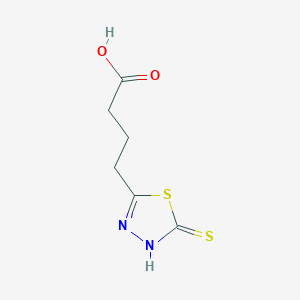
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
